trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate

Overview

Description

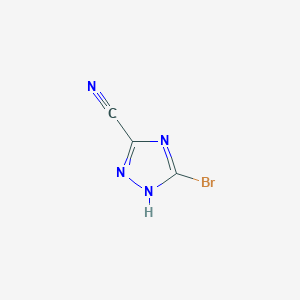

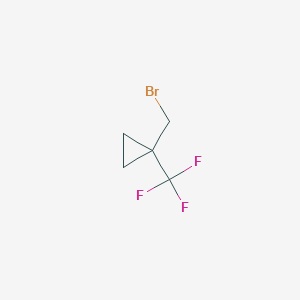

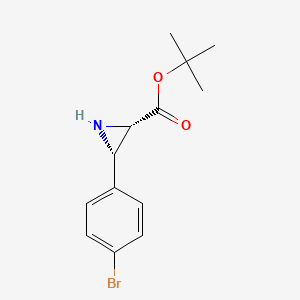

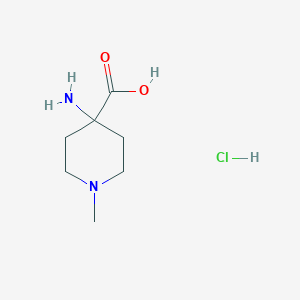

“trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate” is a chemical compound with the empirical formula C13H16BrNO2 and a molecular weight of 298.18 . It is typically available in solid form .

Molecular Structure Analysis

The molecular structure of “trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate” can be represented by the SMILES stringO=C (OC (C) (C)C) [C@H]1N [C@@H]1C (C=C2)=CC=C2Br . This indicates the presence of an aziridine ring, a bromophenyl group, and a tert-butyl carboxylate group in the molecule. Physical And Chemical Properties Analysis

“trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate” is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Scientific Research Applications

Synthesis of Peptide Mimetics

This compound is utilized in the synthesis of peptide mimetics, which are molecules designed to mimic the structure and function of peptides. These mimetics can have enhanced stability and improved bioavailability compared to natural peptides. The rigid structure of trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate helps to stabilize the peptide backbone, making it a valuable tool in this field .

Development of Unnatural Amino Acids

Researchers use this aziridine derivative to create unnatural amino acids. These amino acids can be incorporated into peptides to study protein interactions, understand disease mechanisms, or develop new therapeutics. The compound’s ability to introduce side-chain modifications is particularly useful for these applications .

Organic Synthesis

In organic chemistry, trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate serves as a building block for complex molecules. Its reactive aziridine ring opens up pathways for various chemical transformations, enabling the synthesis of a wide range of organic compounds .

Medicinal Chemistry

The compound finds applications in medicinal chemistry for drug discovery and development. Its structural features allow for the creation of drug candidates with specific pharmacological properties. It is especially relevant in the design of enzyme inhibitors and receptor modulators .

Material Science

In material science, this aziridine derivative contributes to the development of novel materials with unique properties. It can be used to introduce cross-linking points in polymers or to modify surface characteristics of materials .

Catalysis

trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate: can act as a ligand or a catalyst in various chemical reactions. Its unique structure can enhance the efficiency and selectivity of catalytic processes .

Bioconjugation

This compound is also used in bioconjugation techniques, where it is attached to biomolecules like proteins or nucleic acids. This enables researchers to study biological processes, track molecules in cells, or develop targeted therapies .

Environmental Studies

Lastly, the compound’s role in environmental studies involves the synthesis of molecules that can help in the detection and removal of pollutants. Its reactive nature allows it to bind with contaminants, aiding in environmental clean-up efforts .

properties

IUPAC Name |

tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXWSFQIYGHTOU-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5'-Bromo-[2,2'-bithiophen]-5-yl)methylene]malononitrile](/img/structure/B1380881.png)

![Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1380885.png)

![3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B1380888.png)